

Foreword: The Architectural Significance of Oxetane-Pyrazoles in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-(Oxetan-3-yl)-1*H*-pyrazol-3-amine

Cat. No.: B3102805

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In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent one such class, forming the core of numerous FDA-approved drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#) Their metabolic stability and versatile synthetic handles make them a cornerstone of modern drug development.[\[2\]](#)

Concurrently, the oxetane ring, a four-membered cyclic ether, has gained significant attention as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates often leads to marked improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing potency.[\[4\]](#)

The convergence of these two privileged scaffolds in a single molecule, **5-(Oxetan-3-yl)-1*H*-pyrazol-3-amine**, presents a compound of significant interest for drug development professionals. However, its novelty necessitates a rigorous and systematic approach to structure elucidation to ensure an unambiguous assignment of its constitution and stereochemistry. This guide presents a comprehensive, field-proven strategy for the definitive characterization of this molecule, framed as a logical workflow from initial hypothesis to absolute confirmation. We will not merely list procedures but will delve into the causality behind each experimental choice, demonstrating how a multi-technique approach forms a self-validating system for structural integrity.

Part 1: Foundational Analysis: Establishing the Molecular Blueprint via Mass Spectrometry

The first step in characterizing any new chemical entity is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a precise molecular weight that allows for the confident assignment of a molecular formula.

Expertise in Action: Why HRMS is Non-Negotiable

Low-resolution mass spectrometry provides a nominal mass, which can correspond to multiple elemental compositions. For a molecule with multiple heteroatoms like **5-(Oxetan-3-yl)-1H-pyrazol-3-amine** ($C_6H_9N_3O$), this ambiguity is unacceptable. HRMS, typically using Time-of-Flight (TOF) or Orbitrap analyzers, delivers mass accuracy to within 5 parts per million (ppm), effectively eliminating ambiguity and providing the first piece of irrefutable evidence for the compound's identity.

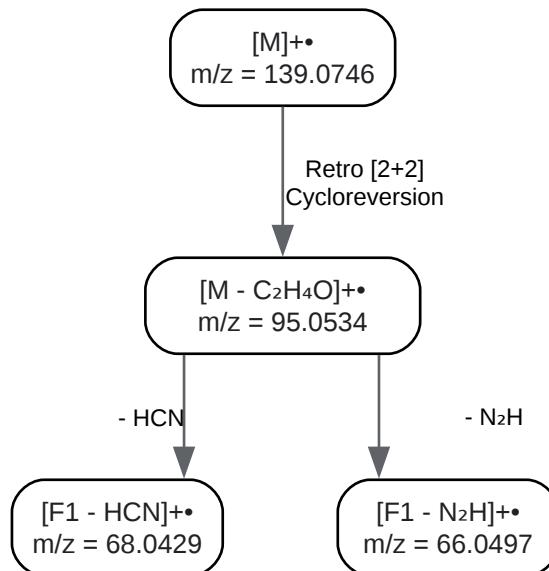
Table 1: Predicted High-Resolution Mass Spectrometry Data

Adduct	Molecular Formula	Calculated m/z	Observed m/z (Expected)
$[M+H]^+$	$C_6H_{10}N_3O^+$	140.08184	140.0818 ± 0.0007
$[M+Na]^+$	$C_6H_9N_3ONa^+$	162.06378	162.0638 ± 0.0008

Anticipating the Fragmentation Pathway

Beyond the molecular ion, the fragmentation pattern in an Electron Ionization (EI) or tandem MS (MS/MS) experiment provides a preliminary roadmap of the molecule's structure. Based on established fragmentation behaviors of pyrazoles and cyclic ethers, we can predict a logical fragmentation pathway that, if observed, lends significant support to the proposed structure.^[5] ^[6]^[7] The pyrazole ring is relatively stable, but cleavage of the more strained oxetane ring is a probable primary fragmentation event.

Workflow 1: Predicted Mass Spectrometry Fragmentation



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Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol: HRMS Analysis

- Sample Preparation: Dissolve 0.1-1.0 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
- Ionization Mode: Perform analysis in positive electrospray ionization (ESI+) mode to generate protonated ($[M+H]^+$) and sodiated ($[M+Na]^+$) adducts.
- Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 μ L/min.
- Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

- Data Analysis: Determine the m/z of the most abundant ions and use the instrument's software to calculate the elemental composition based on the exact mass, comparing the experimental result to the theoretical value for $C_6H_9N_3O$.

Part 2: Mapping the Connectivity: A Deep Dive into NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. This is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1H , ^{13}C) and two-dimensional (HSQC, HMBC) experiments is essential for an unambiguous assignment.

Expertise in Action: The Power of 2D Correlations

While 1H and ^{13}C NMR provide information about the chemical environment of individual nuclei, they do not explicitly define connectivity. For instance, a simple 1H spectrum would not definitively prove that the oxetane ring is attached at the C5 position of the pyrazole. Two-dimensional experiments create a correlation map to solve this puzzle.

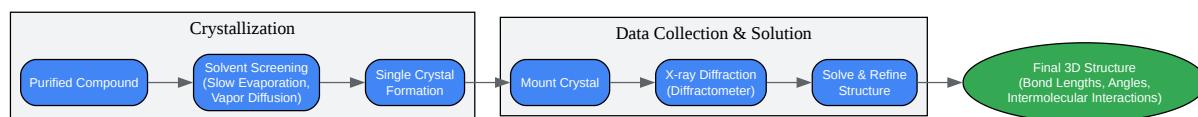
- HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is this experiment that will provide the critical, irrefutable link between the oxetane protons and the pyrazole carbons, and vice-versa.

Table 2: Predicted 1H and ^{13}C NMR Data (in $DMSO-d_6$, 400 MHz)

Position	Atom	Predicted δ (ppm)	Multiplicity	Integration	Key HMBC Correlation s ($^1\text{H} \rightarrow ^{13}\text{C}$)
1	N-H	~12.0	br s	1H	C3, C5
3	N/A	~155.0 (^{13}C)	-	-	-
4	C-H	~5.8	s	1H	C3, C5
5	N/A	~145.0 (^{13}C)	-	-	-
6	C-H (Oxetane)	~4.0	m	1H	C5, C7
7	CH ₂ (Oxetane)	~4.8	t	2H	C6
8	CH ₂ (Oxetane)	~4.6	t	2H	C6
9	NH ₂	~5.5	br s	2H	C3, C4

Note: Chemical shifts (δ) are predicted based on literature values for similar pyrazole and oxetane structures and may vary slightly.[3][8][9]

Diagram 2: Key HMBC Correlations for Structural Confirmation



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